molecular formula C20H24N4O2 B10981420 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No.: B10981420
M. Wt: 352.4 g/mol
InChI Key: JILMAIMLNNZOKN-UHFFFAOYSA-N
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Description

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multi-step organic synthesis. One common approach includes:

  • Formation of the Benzimidazole Moiety:

    • Starting with o-phenylenediamine, the benzimidazole ring is formed through a condensation reaction with formic acid or its derivatives under acidic conditions.
  • Synthesis of the Piperidine Ring:

    • The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.
  • Construction of the Oxazole Ring:

    • The oxazole ring is typically synthesized through cyclization reactions involving α-haloketones and amides.
  • Coupling Reactions:

    • The final compound is obtained by coupling the benzimidazole, piperidine, and oxazole intermediates through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole, piperidine, or oxazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the oxazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

    1-(1H-benzimidazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one: Lacks the piperidine ring, which may reduce its binding affinity and selectivity.

    1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(1,2-oxazol-4-yl)propan-1-one: Lacks the dimethyl groups on the oxazole ring, potentially affecting its stability and reactivity.

Uniqueness: 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

InChI

InChI=1S/C20H24N4O2/c1-13-16(14(2)26-23-13)7-8-19(25)24-11-9-15(10-12-24)20-21-17-5-3-4-6-18(17)22-20/h3-6,15H,7-12H2,1-2H3,(H,21,22)

InChI Key

JILMAIMLNNZOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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